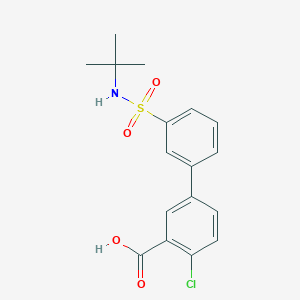

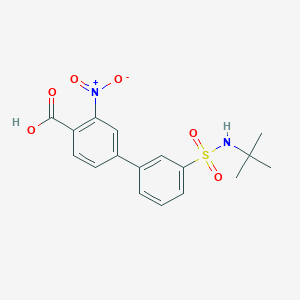

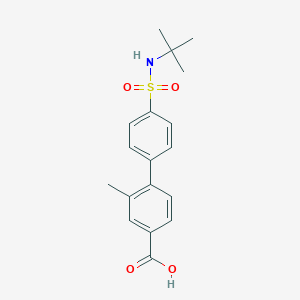

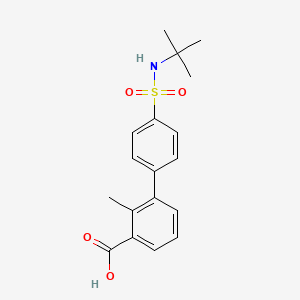

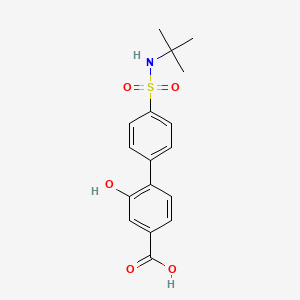

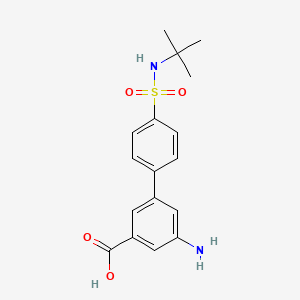

3-Amino-5-(4-t-butylsulfamoylphenyl)benzoic acid, 95%

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Amino-5-(4-t-butylsulfamoylphenyl)benzoic acid, 95% (3-ABSPA-95) is an important organic compound used in a variety of scientific research, including pharmaceutical, biochemistry, and biophysical studies. It is a synthetic compound that is available in powder and liquid forms. 3-ABSPA-95 is a useful tool for researchers due to its ability to form stable complexes with a variety of molecules, including proteins and nucleic acids. This compound has been used in a wide range of studies, including drug discovery and development, protein-ligand binding, and enzymatic activity.

Aplicaciones Científicas De Investigación

3-Amino-5-(4-t-butylsulfamoylphenyl)benzoic acid, 95% has been used in a variety of scientific research applications, including drug discovery and development, protein-ligand binding, and enzymatic activity. In drug discovery and development, 3-Amino-5-(4-t-butylsulfamoylphenyl)benzoic acid, 95% has been used to study the binding of drugs to their target receptors, as well as to study the effects of drugs on the body. In protein-ligand binding studies, 3-Amino-5-(4-t-butylsulfamoylphenyl)benzoic acid, 95% has been used to study the binding of proteins to small molecules, such as hormones and neurotransmitters. In enzymatic activity studies, 3-Amino-5-(4-t-butylsulfamoylphenyl)benzoic acid, 95% has been used to study the activity of enzymes, such as kinases and phosphatases.

Mecanismo De Acción

3-Amino-5-(4-t-butylsulfamoylphenyl)benzoic acid, 95% acts as a binder, forming a stable complex with its target molecule. This binding is mediated by hydrogen bonding and van der Waals forces. The binding of 3-Amino-5-(4-t-butylsulfamoylphenyl)benzoic acid, 95% to its target molecule is reversible, meaning that the complex can be broken down and reformed. This process is known as dynamic binding.

Biochemical and Physiological Effects

3-Amino-5-(4-t-butylsulfamoylphenyl)benzoic acid, 95% has been studied for its effects on biochemical and physiological processes. In biochemical studies, 3-Amino-5-(4-t-butylsulfamoylphenyl)benzoic acid, 95% has been found to modulate the activity of enzymes, such as kinases and phosphatases. In physiological studies, 3-Amino-5-(4-t-butylsulfamoylphenyl)benzoic acid, 95% has been found to modulate the activity of hormones and neurotransmitters, as well as to affect the activity of certain proteins.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The main advantage of using 3-Amino-5-(4-t-butylsulfamoylphenyl)benzoic acid, 95% in laboratory experiments is its ability to form stable complexes with a variety of molecules, including proteins and nucleic acids. This allows for the study of the binding of drugs to their target receptors, as well as the effects of drugs on the body. One limitation of using 3-Amino-5-(4-t-butylsulfamoylphenyl)benzoic acid, 95% in laboratory experiments is that the reaction conditions must be carefully monitored to ensure the desired product is formed.

Direcciones Futuras

In the future, 3-Amino-5-(4-t-butylsulfamoylphenyl)benzoic acid, 95% may be used in the study of more complex processes, such as gene regulation and signal transduction. It may also be used in the development of new drugs and therapies. Additionally, 3-Amino-5-(4-t-butylsulfamoylphenyl)benzoic acid, 95% may be used to study the effects of environmental pollutants on biochemical and physiological processes. Finally, 3-Amino-5-(4-t-butylsulfamoylphenyl)benzoic acid, 95% may be used in the development of new materials, such as nanomaterials, for use in a variety of applications.

Métodos De Síntesis

3-Amino-5-(4-t-butylsulfamoylphenyl)benzoic acid, 95% is synthesized by a process known as the Suzuki coupling reaction. This reaction involves the coupling of two molecules, one containing an aryl bromide and the other containing an aryl boronic acid, in the presence of a palladium catalyst. The reaction produces a stable carbon-carbon bond between the two molecules, forming the desired product. The reaction conditions are highly specific and must be carefully monitored to ensure the desired product is formed.

Propiedades

IUPAC Name |

3-amino-5-[4-(tert-butylsulfamoyl)phenyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4S/c1-17(2,3)19-24(22,23)15-6-4-11(5-7-15)12-8-13(16(20)21)10-14(18)9-12/h4-10,19H,18H2,1-3H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDKMFZAETYJNOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-5-(4-T-butylsulfamoylphenyl)benzoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.